3,4,5,6-TETRAKIS(BENZYLOXY)-1,2-CYCLOHEXANEDIOL 3,4,5,6-TETRAKIS(BENZYLOXY)-1,2-CYCLOHEXANEDIOL
Brand Name: Vulcanchem
CAS No.: 115116-22-8
VCID: VC0058509
InChI: InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O
Molecular Formula: C34H36O6
Molecular Weight: 540.6 g/mol

3,4,5,6-TETRAKIS(BENZYLOXY)-1,2-CYCLOHEXANEDIOL

CAS No.: 115116-22-8

Main Products

VCID: VC0058509

Molecular Formula: C34H36O6

Molecular Weight: 540.6 g/mol

3,4,5,6-TETRAKIS(BENZYLOXY)-1,2-CYCLOHEXANEDIOL - 115116-22-8

CAS No. 115116-22-8
Product Name 3,4,5,6-TETRAKIS(BENZYLOXY)-1,2-CYCLOHEXANEDIOL
Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
IUPAC Name 3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol
Standard InChI InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2
Standard InChIKey VQNWAWRYJQHLAV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O
PubChem Compound 5000346
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator